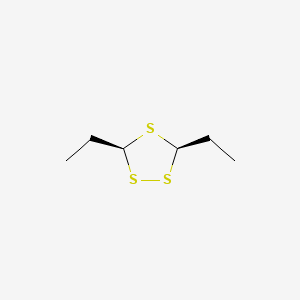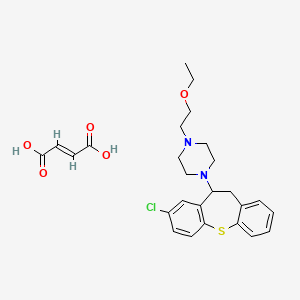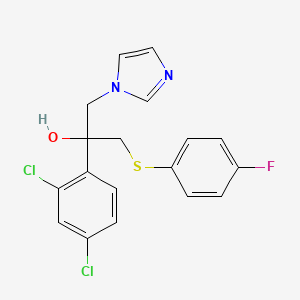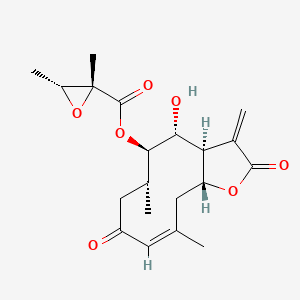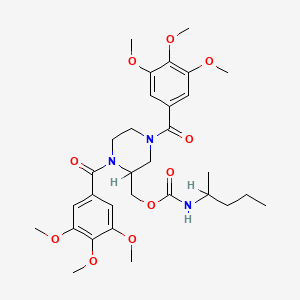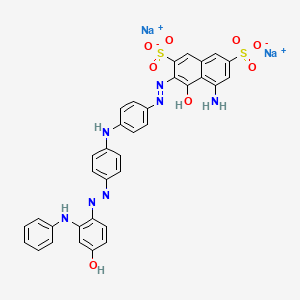
5-Amino-3-((4-((4-((2-anilino-4-hydroxyphenyl)azo)phenyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-((4-((4-((2-anilino-4-hydroxyphenyl)azo)phenyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt is a complex organic compound known for its vibrant color properties. This compound is often used in dyeing processes due to its ability to produce vivid and stable colors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-((4-((4-((2-anilino-4-hydroxyphenyl)azo)phenyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of aniline derivatives, followed by coupling with naphthalene derivatives under controlled pH and temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pressure, and pH to optimize the formation of the desired product.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid and nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology
In biological research, it is used as a staining agent for various biological specimens due to its strong color properties.
Medicine
In medicine, the compound is explored for its potential use in diagnostic imaging and as a marker in certain biochemical assays.
Industry
Industrially, it is widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用機序
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various functional groups in the compound that interact with light. The pathways involved include electronic transitions within the molecule that result in the absorption of light at specific wavelengths.
類似化合物との比較
Similar Compounds
- 5-Amino-3-((4-((4-((2-anilino-4-hydroxyphenyl)azo)phenyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid
- 4-Amino-3-((4-((4-((2-anilino-4-hydroxyphenyl)azo)phenyl)amino)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid
Uniqueness
The uniqueness of 5-Amino-3-((4-((4-((2-anilino-4-hydroxyphenyl)azo)phenyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt lies in its specific structural arrangement, which imparts distinct color properties and reactivity compared to similar compounds.
特性
CAS番号 |
83232-40-0 |
|---|---|
分子式 |
C34H25N7Na2O8S2 |
分子量 |
769.7 g/mol |
IUPAC名 |
disodium;5-amino-3-[[4-[4-[(2-anilino-4-hydroxyphenyl)diazenyl]anilino]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H27N7O8S2.2Na/c35-28-19-27(50(44,45)46)16-20-17-31(51(47,48)49)33(34(43)32(20)28)41-39-25-12-8-23(9-13-25)36-22-6-10-24(11-7-22)38-40-29-15-14-26(42)18-30(29)37-21-4-2-1-3-5-21;;/h1-19,36-37,42-43H,35H2,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 |
InChIキー |
GITWDHOJAXPCJQ-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)O)N=NC3=CC=C(C=C3)NC4=CC=C(C=C4)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


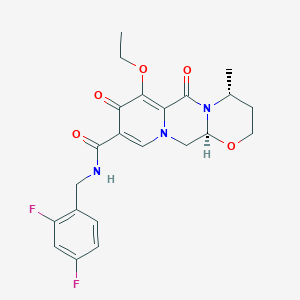
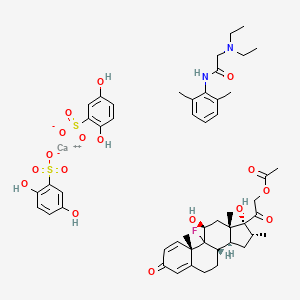
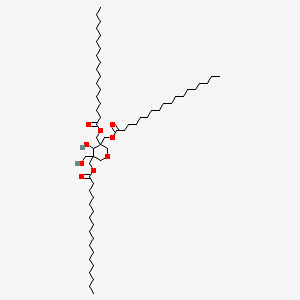
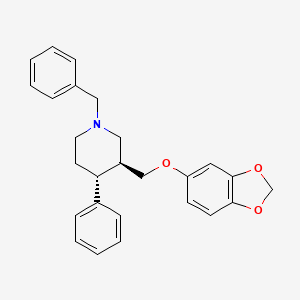
![[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide](/img/structure/B15192403.png)

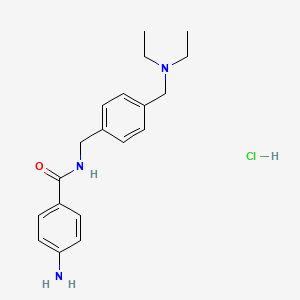
![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B15192438.png)
